2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol
Description
2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is an organic compound with the molecular formula C14H14BrNO. This compound is characterized by the presence of a bromo-substituted aniline group and a methoxy-substituted phenol group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[(4-bromo-3-methylanilino)methyl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-10-7-12(4-6-14(10)16)17-9-11-3-5-13(19-2)8-15(11)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFRYORGKDNBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=C(C=C2)OC)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol typically involves the reaction of 4-bromo-3-methylaniline with 5-methoxybenzyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: De-brominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is an organic compound that has a molecular formula of . It contains a bromo-substituted aniline group and a methoxy-substituted phenol group. This compound is used in scientific research for its unique chemical properties.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
It serves as a building block in the synthesis of complex organic molecules.
Biology
The compound is investigated for potential biological activities, such as antimicrobial and anticancer properties. In vitro studies have shown that 1-BROMO-3-METHOXY-5-METHYLBENZENE, a similar compound, inhibits the transport of phenolic acids across the cell membrane, preventing their uptake and accumulation in cells. It has also been shown to inhibit the growth of Aspergillus niger and other fungi and has cytotoxic effects on human cells in culture, possibly due to its ability to inhibit fatty acid biosynthesis and disrupt intramolecular interactions with the dibenzofuran ring .
Medicine
Due to its unique chemical structure, it is explored for potential use in drug development.
Industry
It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Bromo-3-methylanilino)methyl]-4-chlorophenol: Similar structure but with a chlorine atom instead of a methoxy group.
2-Bromo-4-methylaniline: Lacks the methoxy and hydroxyl groups present in 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol
Uniqueness
This compound is unique due to the presence of both a bromo-substituted aniline group and a methoxy-substituted phenol group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications .
Biological Activity
2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, with the molecular formula C14H14BrNO, is an organic compound notable for its unique structural features, which include a bromo-substituted aniline and a methoxy-substituted phenol group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound is characterized by the following properties:
- Molecular Weight : 322.20 g/mol
- IUPAC Name : 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxyphenol
- CAS Number : 306730-29-0
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The specific pathways are dependent on the biological system under investigation. Its structural characteristics enable it to modulate enzyme activities and receptor functions, which can lead to various therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The presence of the bromo and methoxy groups may enhance its ability to interact with cellular targets involved in cancer progression.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may inhibit certain kinases or proteases that are crucial for cancer cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various bromo-substituted phenolic compounds, including derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Mechanisms : In a research article from Cancer Research, derivatives similar to this compound were tested on human breast cancer cell lines. The results showed that treatment led to a reduction in cell viability and increased markers for apoptosis, indicating potential as a chemotherapeutic agent.
- Enzyme Targeting : A study focused on enzyme inhibition reported that compounds with similar structures effectively inhibited serine proteases involved in inflammatory responses. This suggests a possible therapeutic role in conditions like arthritis or other inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[(4-Bromo-3-methylanilino)methyl]-4-chlorophenol | Structure | Moderate antimicrobial activity |
| 2-Bromo-4-methylaniline | Structure | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
